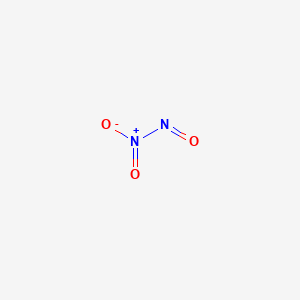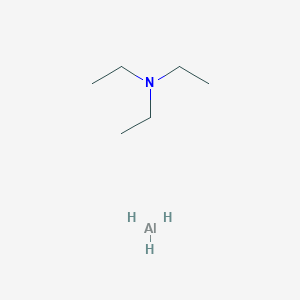
Trihydro(triethylamine)aluminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trihydro(triethylamine)aluminium, also known as TATE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a highly reactive and air-sensitive compound that is used in various applications, including organic synthesis and catalysis.
Mécanisme D'action
The mechanism of action of Trihydro(triethylamine)aluminium involves the transfer of electrons from the reducing agent to the substrate. This process leads to the formation of a highly reactive intermediate, which then reacts with the substrate to form the desired product. Trihydro(triethylamine)aluminium is a highly efficient reducing agent due to its ability to transfer multiple electrons in a single step.
Effets Biochimiques Et Physiologiques
Trihydro(triethylamine)aluminium is not commonly used in biochemical and physiological studies, as it is a highly reactive compound that can cause significant damage to biological systems. However, some studies have shown that Trihydro(triethylamine)aluminium can induce oxidative stress in cells, leading to cellular damage and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Trihydro(triethylamine)aluminium is a highly efficient reducing agent that can be used in various chemical reactions. It is also relatively easy to handle and store, making it a popular choice in the laboratory. However, Trihydro(triethylamine)aluminium is a highly reactive compound that can be dangerous if not handled properly. It is also relatively expensive, which can limit its use in some laboratories.
Orientations Futures
There are several potential future directions for research involving Trihydro(triethylamine)aluminium. One area of interest is the development of new catalytic systems that incorporate Trihydro(triethylamine)aluminium as a reducing agent. Another area of interest is the use of Trihydro(triethylamine)aluminium in the synthesis of new pharmaceutical compounds. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Trihydro(triethylamine)aluminium and its potential use in medical applications.
Méthodes De Synthèse
The synthesis of Trihydro(triethylamine)aluminium is a complex process that involves the reaction of triethylamine with aluminum trichloride in the presence of a reducing agent. The reaction is highly exothermic and requires careful handling to avoid any accidents.
Applications De Recherche Scientifique
Trihydro(triethylamine)aluminium has been extensively studied for its potential applications in organic synthesis and catalysis. It is widely used as a reducing agent in various chemical reactions, including the reduction of ketones, aldehydes, and imines. Trihydro(triethylamine)aluminium has also been used as a catalyst in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
12076-08-3 |
|---|---|
Nom du produit |
Trihydro(triethylamine)aluminium |
Formule moléculaire |
C6H18AlN+6 |
Poids moléculaire |
131.195358 |
Nom IUPAC |
alumane;N,N-diethylethanamine |
InChI |
InChI=1S/C6H15N.Al.3H/c1-4-7(5-2)6-3;;;;/h4-6H2,1-3H3;;;; |
Clé InChI |
GVXQKKNXXVBVNI-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC.[AlH3] |
SMILES canonique |
[H+].[H+].[H+].CCN(CC)CC.[Al+3] |
Autres numéros CAS |
12076-08-3 10422-23-8 |
Pictogrammes |
Flammable; Corrosive |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



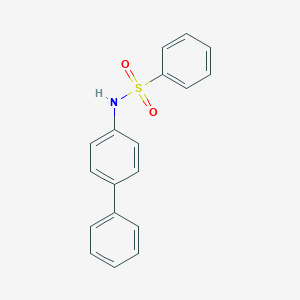
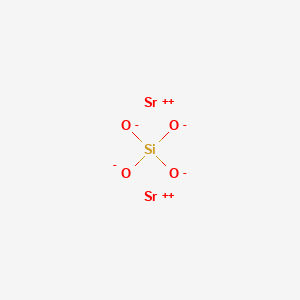
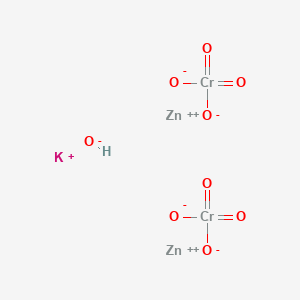
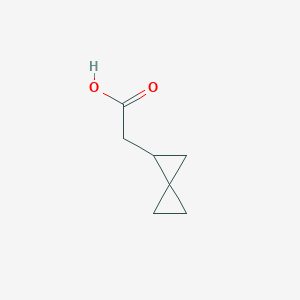
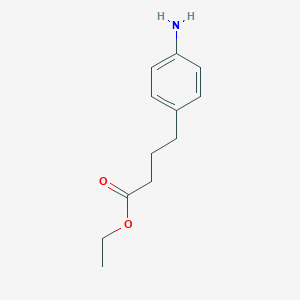
![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)

![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate](/img/structure/B78289.png)
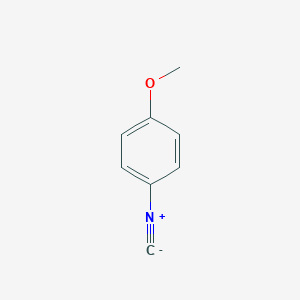
![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)


